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Compound of Interest

Compound Name: 3-Fluoroisoquinoline

Cat. No.: B1619788

Core Molecular Profile and Physicochemical
Properties

3-Fluoroisoquinoline (CAS No: 396-29-2) is an aromatic heterocyclic compound where a
fluorine atom is substituted at the C-3 position of the isoquinoline ring system.[5] This single
atomic substitution imparts significant changes to the molecule's electronic distribution and
reactivity compared to its parent, isoquinoline.

The fluorine atom, being the most electronegative element, exerts a strong electron-
withdrawing inductive effect. This effect decreases the electron density of the heterocyclic ring
and reduces the basicity of the nitrogen atom (isoquinoline pKa = 5.14), making protonation
less favorable.[6] This modulation is a critical consideration in drug design for tailoring drug-
receptor interactions and pharmacokinetic profiles.

Chemical Structure of 3-Fluoroisoquinoline

Caption: Chemical structure of 3-Fluoroisoquinoline.

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of 3-
Fluoroisoquinoline, providing a quick reference for experimental planning.
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Property Value Source
CAS Number 396-29-2 517
Molecular Formula CoHsFN [51[71[8]
Molecular Weight 147.15 g/mol [51[71[8]
Exact Mass 147.0484 g/mol [5]
Boiling Point 266.05 °C at 760 mmHg [5][8]
Density 1.216 g/cm3 [5]
XLogP3 2.37 [5]
Refractive Index 1.614 [5]

PSA (Polar Surface Area) 12.89 A2 [5]

Spectroscopic Profile

Definitive structural confirmation of 3-Fluoroisoquinoline relies on a combination of

spectroscopic techniques. Below are the expected spectral characteristics.

e 'H NMR: The proton spectrum will display signals in the aromatic region (typically 6 7.5-9.0

ppm). The proton at C-1, adjacent to the nitrogen, is expected to be the most deshielded.

Protons on the carbocyclic ring will exhibit characteristic coupling patterns of a substituted

benzene ring.

e 13C NMR: The spectrum will show nine distinct carbon signals. The carbon atom bonded to

fluorine (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (*XJCF), a

hallmark of fluorinated aromatics. The chemical shifts will be influenced by the

electronegativity of both the nitrogen and fluorine atoms.

e 19F NMR: A singlet or a narrowly coupled multiplet is expected, with a chemical shift

characteristic of an aryl fluoride. This is a crucial technique for confirming the presence and

environment of the fluorine atom.
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e Mass Spectrometry (MS): In Electron lonization (EI-MS), the molecular ion peak [M]* is
expected at m/z 147.15. High-resolution mass spectrometry (HRMS) can confirm the
elemental composition, CoHsFN.

Synthesis and Reaction Chemistry
Representative Synthetic Workflow

While various methods exist for the synthesis of fluorinated isoquinolines, a common and
reliable strategy involves the transformation of a pre-existing amino-isoquinoline via a Balz-
Schiemann reaction. This method provides a regioselective route to introduce fluorine.
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Synthesis of 3-Fluoroisoquinoline
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Caption: Representative Balz-Schiemann synthesis workflow.
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Experimental Protocol: Balz-Schiemann Synthesis

This protocol describes a self-validating system for synthesizing 3-Fluoroisoquinoline from 3-
Aminoisoquinoline. The causality behind key steps is explained to ensure reproducibility and

safety.
e Diazonium Salt Formation:

o Step 1.1: To a cooled solution (0-5 °C) of 48% aqueous fluoroboric acid (HBF4), add 3-
Aminoisoquinoline portion-wise with vigorous stirring. Rationale: Maintaining a low
temperature is critical to prevent premature decomposition of the diazonium salt to be
formed. HBF4 serves as both the acid and the source of the tetrafluoroborate counter-ion.

o Step 1.2: Prepare a solution of sodium nitrite (NaNO32) in a minimal amount of cold water.
Add this solution dropwise to the stirred isoquinoline suspension, ensuring the
temperature remains below 5 °C. Rationale: Dropwise addition controls the exothermic
diazotization reaction, preventing temperature spikes and the formation of hazardous
nitrogen oxides.

o Step 1.3: Continue stirring the reaction mixture at 0-5 °C for 30-60 minutes after the
addition is complete. The formation of a precipitate (the diazonium tetrafluoroborate salt)
should be observed.

o Step 1.4: Isolate the precipitate by vacuum filtration. Wash the solid sequentially with cold
fluoroboric acid, then cold ethanol, and finally cold diethyl ether. Dry the salt under
vacuum. Rationale: Washing removes unreacted starting materials and byproducts. Using
cold solvents minimizes product loss due to solubility.

o Thermal Decomposition (Schiemann Reaction):

o Step 2.1: Gently heat the dried diazonium salt in a suitable high-boiling, inert solvent (e.g.,
xylene or decane) or, with extreme caution, as a dry solid. The decomposition is typically
initiated at temperatures between 100-150 °C and is evidenced by the evolution of
nitrogen gas. Rationale: Thermal energy drives the elimination of N2 and BFs, with the
fluoride anion from the BFa~ counter-ion attacking the aromatic ring to form the C-F bond.

o Step 2.2: Once gas evolution ceases, cool the reaction mixture.
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o Step 2.3: Purify the resulting crude product. This typically involves an aqueous workup to
remove inorganic salts, followed by extraction with an organic solvent (e.g., ethyl acetate)
and purification by column chromatography on silica gel.

Chemical Reactivity Insights

The reactivity of 3-Fluoroisoquinoline is dominated by the interplay between the basic
nitrogen and the electron-withdrawing fluorine atom.

e Nucleophilic Aromatic Substitution (SNA_r_): The fluorine at C-3 is a poor leaving group.
However, positions activated by the ring nitrogen (C-1) can be susceptible to nucleophilic
attack, particularly after N-alkylation to form an isoquinolinium salt.[9][10] This activates the
C=N bond for addition.[11]

» Electrophilic Aromatic Substitution: The entire heterocyclic system is deactivated towards
electrophilic attack due to the electron-withdrawing nature of both the nitrogen and the
fluorine. Electrophilic substitution, if forced, would likely occur on the carbocyclic ring at the
C-5 or C-8 positions.

Applications in Drug Discovery and Development

Fluorine's unique properties—small size, high electronegativity, and ability to form strong C-F
bonds—make it a powerful tool in medicinal chemistry.[4] 3-Fluoroisoquinoline serves as a
valuable intermediate, allowing for the incorporation of these benefits into more complex
molecular architectures.

o Metabolic Blocking: The C-F bond is exceptionally stable and resistant to oxidative
metabolism by Cytochrome P450 enzymes. Introducing fluorine at a metabolically labile
position can significantly enhance a drug candidate's half-life and oral bioavailability.

e Modulation of pKa: The inductive effect of fluorine lowers the pKa of the isoquinoline
nitrogen, which can be crucial for optimizing a compound's solubility, cell permeability, and
off-target activity (e.g., hERG inhibition).[4]

o Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent
interactions (e.g., hydrogen bonds, dipole-dipole, orthogonal multipolar C—F---C=0) within a
protein's active site, thereby increasing binding affinity and potency.
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Caption: Use of 3-Fluoroisoquinoline in a drug discovery pipeline.
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Safety and Handling

As a laboratory chemical, 3-Fluoroisoquinoline must be handled with appropriate precautions.

The following information is synthesized from available Safety Data Sheets (SDS).

e Hazard Identification:

[¢]

[¢]

o

o

Harmful if swallowed (H302).[12]
Causes skin irritation (H315).[12][13]
Causes serious eye irritation (H319).[12][13]

May cause respiratory irritation (H335).[12][13]

o Precautionary Measures:

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid
breathing dust, fumes, or vapors.[14] Wash hands thoroughly after handling.[14] Wear
appropriate personal protective equipment (PPE), including safety goggles, chemical-
resistant gloves, and a lab coat.[14][15]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16]
Recommended storage conditions are often 2-8°C under an inert atmosphere.[13]

e First Aid:

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek
medical attention.[14][15][16]

Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing.
Seek medical attention if irritation persists.[14][16]

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical
attention.[14][15]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical
attention.[14][15]
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Conclusion

3-Fluoroisoquinoline is more than just a substituted heterocycle; it is a strategic tool for the
modern medicinal chemist. Its unique combination of a privileged biological scaffold and the
powerful modulatory effects of fluorine makes it an indispensable building block for the
synthesis of next-generation therapeutics. Understanding its chemical properties, reactivity, and
safe handling is paramount for leveraging its full potential in the research and development of
novel, effective drugs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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